molecular formula C6H12ClN3O2 B6224582 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 2770359-73-2

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B6224582
CAS No.: 2770359-73-2
M. Wt: 193.6
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Description

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride is a compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an aminoethyl group and a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia to form the imidazolidine ring, followed by the introduction of the aminoethyl and methyl groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursors are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and recrystallization, are crucial to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The aminoethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones with higher oxidation states, while reduction can produce imidazolidine derivatives with additional hydrogen atoms.

Scientific Research Applications

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring compound with two nitrogen atoms, known for its broad range of biological activities.

    Imidazolidine: A saturated five-membered ring with two nitrogen atoms, similar to imidazole but with different chemical properties.

    Imidazolidine-2,4-dione: A derivative of imidazolidine with two carbonyl groups at positions 2 and 4.

Uniqueness

5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl and methyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2770359-73-2

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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